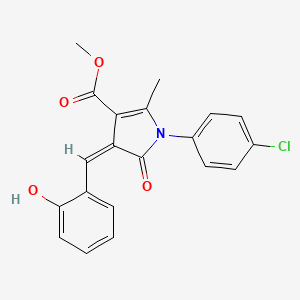![molecular formula C23H20Cl2N2O4 B4775418 N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4775418.png)
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide, also known as CEP-33779, is a small-molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. CEP-33779 has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide inhibits the JAK2-STAT3 signaling pathway by binding to the ATP-binding site of JAK2, which prevents the activation of STAT3. STAT3 is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and survival. Inhibition of this pathway by N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide leads to the inhibition of cell growth and survival in cancer cells and the inhibition of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. In addition, N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide is its specificity for the JAK2-STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide is its potential off-target effects, which may affect the interpretation of experimental results. In addition, N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide, including the development of more potent and selective inhibitors of the JAK2-STAT3 pathway, the investigation of the role of this pathway in other diseases, and the exploration of combination therapies that target multiple signaling pathways. In addition, the development of more advanced drug delivery systems may improve the bioavailability and efficacy of N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide in vivo.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2-STAT3 signaling pathway. This pathway is often dysregulated in cancer cells and is associated with tumor growth, angiogenesis, and metastasis.
In inflammation, N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), by blocking the JAK2-STAT3 pathway. This pathway is involved in the regulation of immune responses and is often dysregulated in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethoxy]-N-[2-(4-chlorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c24-16-8-10-19(11-9-16)30-13-12-26-23(29)20-6-1-2-7-21(20)31-15-22(28)27-18-5-3-4-17(25)14-18/h1-11,14H,12-13,15H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFENCUCBOUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4775345.png)
![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4775351.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)

![2-[3-(dimethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4775372.png)
![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4775375.png)
![4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4775393.png)
![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![methyl 2-[(2-cyano-3-{4-[(cyclohexylcarbonyl)oxy]-3-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4775421.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)